5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile 5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15997864
InChI: InChI=1S/C12H11N3/c1-7-8(2)11-5-4-10(6-13)15-12(11)14-9(7)3/h4-5H,1-3H3
SMILES:
Molecular Formula: C12H11N3
Molecular Weight: 197.24 g/mol

5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile

CAS No.:

Cat. No.: VC15997864

Molecular Formula: C12H11N3

Molecular Weight: 197.24 g/mol

* For research use only. Not for human or veterinary use.

5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile -

Specification

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
IUPAC Name 5,6,7-trimethyl-1,8-naphthyridine-2-carbonitrile
Standard InChI InChI=1S/C12H11N3/c1-7-8(2)11-5-4-10(6-13)15-12(11)14-9(7)3/h4-5H,1-3H3
Standard InChI Key SPCZUPLVAVBVMN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(N=C1C)N=C(C=C2)C#N)C

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile (CAS: 1557083-20-1) consists of a naphthyridine core—a bicyclic structure comprising two fused pyridine rings. The nitrogen atoms are positioned at the 1 and 8 positions, while methyl groups occupy the 5, 6, and 7 positions. A cyano (-CN) functional group is attached to the 2-position, contributing to the compound’s electronic and steric profile .

Table 1: Fundamental Molecular Data

PropertyValue
Molecular FormulaC₁₂H₁₁N₃
Molecular Weight197.24 g/mol
CAS Registry Number1557083-20-1
IUPAC Name5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile

The methyl groups enhance hydrophobic interactions and may improve solubility in nonpolar solvents, while the electron-withdrawing cyano group influences reactivity at the 2-position .

Synthetic Routes and Manufacturing Considerations

Purification and Characterization

Hypothetical purification steps might include recrystallization from ethyl acetate or column chromatography. Characterization would rely on nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is likely influenced by its hydrophobic methyl groups and polar cyano functionality. Predicted solubility parameters suggest moderate solubility in dimethyl sulfoxide (DMSO) or dichloromethane but limited water solubility. Stability under ambient conditions remains unstudied, though aryl nitriles generally exhibit robustness unless exposed to strong acids or bases .

Table 2: Predicted Physicochemical Properties

PropertyPrediction
Melting Point180–220°C (estimated)
LogP (Partition Coefficient)~2.5 (indicating moderate lipophilicity)
Solubility in Water<1 mg/mL

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